molecular formula C25H24N4O2S2 B12153356 7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12153356
M. Wt: 476.6 g/mol
InChI Key: JOYXRNPUHBPLGX-HKWRFOASSA-N
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Description

7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone ring, and several functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and β-diketones.

    Introduction of the Thiazolidinone Ring: This step involves the reaction of a thioamide with a suitable α-haloketone to form the thiazolidinone ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adapting laboratory-scale reactions to industrial-scale production, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the prop-2-en-1-ylamino group.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrido[1,2-a]pyrimidin-4-one core and the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its ability to interact with active sites.

    Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Medicine

    Pharmacology: Studied for its pharmacokinetic properties and potential as a lead compound in drug discovery.

    Diagnostics: Possible use in diagnostic assays due to its specific binding properties.

Industry

    Chemical Manufacturing: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modifying the activity of these targets. Pathways involved may include:

    Signal Transduction: Modulating signaling pathways related to inflammation or cell proliferation.

    Metabolic Pathways: Interfering with metabolic processes in cells, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings, known for their biological activities.

    Pyrido[1,2-a]pyrimidinones: Compounds with the same core structure, used in various chemical and biological applications.

Uniqueness

The uniqueness of 7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups and rings, which confer specific reactivity and potential biological activity not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H24N4O2S2

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O2S2/c1-3-13-26-22-19(23(30)29-16-17(2)11-12-21(29)27-22)15-20-24(31)28(25(32)33-20)14-7-10-18-8-5-4-6-9-18/h3-6,8-9,11-12,15-16,26H,1,7,10,13-14H2,2H3/b20-15-

InChI Key

JOYXRNPUHBPLGX-HKWRFOASSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCC=C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCC=C)C=C1

Origin of Product

United States

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